Cas no 143-62-4 (Digitoxigenin)

Digitoxigenin 化学的及び物理的性質
名前と識別子
-
- Card-20(22)-enolide,3,14-dihydroxy-, (3b,5b)-
- Digitoxigenin
- 3b,14-Dihydroxy-5b-card-20(22)-enolide
- DIGITOXIGENIN(RG)
- 3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
- 3beta,14-Dihydroxy-5beta-card-20(22)-enolide
- (+)-Digitoxigenin
- Cerberigenin
- NSC 407806
- delta20:22-3,14,21-Trihydroxynorcholenic acid lactone
- echujetin
- evonogenin
- THEVETIGENIN
- DIGITOXYGENIN
- digitoxigenine
- 5β,20(22)-Cardenolide-3β
- 3-beta,14-dioxy-digen-(20:22)-olid
- Uzarigenin
- MLS002153810
- S63WOD4VOL
- XZTUSOXSLKTKJQ-CESUGQOBSA-N
- SMR001233182
-
- MDL: MFCD00003687
- インチ: 1S/C23H34O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11,15-19,24,26H,3-10,12-13H2,1-2H3/t15-,16+,17-,18+,19-,21+,22-,23+/m1/s1
- InChIKey: XZTUSOXSLKTKJQ-CESUGQOBSA-N
- ほほえんだ: O([H])[C@]12C([H])([H])C([H])([H])[C@]([H])(C3=C([H])C(=O)OC3([H])[H])[C@@]1(C([H])([H])[H])C([H])([H])C([H])([H])[C@]1([H])[C@@]3(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C([H])([H])[C@@]3([H])C([H])([H])C([H])([H])[C@@]21[H])O[H]
計算された属性
- せいみつぶんしりょう: 374.24600
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 1
- 複雑さ: 686
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 66.8
じっけんとくせい
- 色と性状: 柱状結晶
- 密度みつど: 1.231±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 253°C(lit.)
- ふってん: 423.5°C (rough estimate)
- 屈折率: 1.4433 (estimate)
- ようかいど: ほとんど不溶(0.09 g/l)(25ºC)、
- PSA: 66.76000
- LogP: 3.60430
- ひせんこうど: D17 +19.1° (c = 1.36 in methanol)
- マーカー: 3162
Digitoxigenin セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H300
- 警告文: P264-P270-P301+P310+P330-P405-P501
- 危険物輸送番号:UN 3462 6.1/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 25
- セキュリティの説明: S45
- RTECS番号:FH4975000
-
危険物標識:
- 危険レベル:6.1
- セキュリティ用語:6.1(a)
- ちょぞうじょうけん:(BD124985)
- 危険レベル:6.1(a)
- リスク用語:R25
- 包装カテゴリ:II
- 包装グループ:II
- 包装等級:II
Digitoxigenin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB141765-10 mg |
Digitoxigenin; . |
143-62-4 | 10 mg |
€221.70 | 2023-07-20 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D869346-5mg |
Digitoxigenin |
143-62-4 | 97% | 5mg |
¥388.00 | 2022-01-13 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D869346-1mg |
Digitoxigenin |
143-62-4 | 97% | 1mg |
¥88.00 | 2022-01-13 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154656-10MG |
Digitoxigenin |
143-62-4 | >95.0%(HPLC) | 10MG |
¥532.00 | 2021-05-25 | |
SHENG KE LU SI SHENG WU JI SHU | sc-255098-10 mg |
Digitoxigenin, |
143-62-4 | ≥97% | 10mg |
¥714.00 | 2023-07-10 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D9404-10MG |
Digitoxigenin |
143-62-4 | 10MG |
¥891.38 | 2022-02-23 | ||
Aaron | AR003Q7J-5mg |
Digitoxigenin |
143-62-4 | 97% | 5mg |
$80.00 | 2025-01-22 | |
1PlusChem | 1P003PZ7-10mg |
Digitoxigenin |
143-62-4 | >97.0%(HPLC) | 10mg |
$198.00 | 2025-02-20 | |
abcr | AB141765-10mg |
Digitoxigenin; . |
143-62-4 | 10mg |
€453.20 | 2025-02-20 | ||
Aaron | AR003Q7J-1mg |
Digitoxigenin |
143-62-4 | 97% | 1mg |
$24.00 | 2025-01-22 |
Digitoxigenin 関連文献
-
N. Chen,J. Xie Org. Biomol. Chem. 2016 14 11028
-
Jing Zeng,Guangfei Sun,Ruobin Wang,Shuxin Zhang,Shuang Teng,Zhiwen Liao,Lingkui Meng,Qian Wan Org. Chem. Front. 2017 4 2450
-
Sugyeom Kim,Jeremy Oiler,Yalan Xing,George A. O’Doherty Chem. Commun. 2022 58 12913
-
4. Gold-catalyzed glycosylation in the synthesis of complex carbohydrate-containing natural productsWei Li,Biao Yu Chem. Soc. Rev. 2018 47 7954
-
Hong-Ying Yang,Ya-Xiong Chen,Shangwen Luo,Yi-Lin He,Wei-Jiao Feng,Yue Sun,Jian-Jun Chen,Kun Gao RSC Adv. 2022 12 23240
-
Xue-Lin Zhu,Chao Wen,Qing-Mei Ye,Wei Xu,Deng-Lang Zou,Guang-Ping Liang,Fan Zhang,Wan-Na Chen,Ren-Wang Jiang RSC Adv. 2018 8 5071
-
Sasilada Sirirungruang,Collin R. Barnum,Sophia N. Tang,Patrick M. Shih Nat. Prod. Rep. 2023 40 1170
-
M. Jean,B. Casanova,S. Gnoatto,P. van de Weghe Org. Biomol. Chem. 2015 13 9168
-
Sasilada Sirirungruang,Collin R. Barnum,Sophia N. Tang,Patrick M. Shih Nat. Prod. Rep. 2023 40 1170
-
Sarah Al Muthafer,Christoph Schissler,Vanessa Koch,Hannes Kühner,Martin Nieger,Stefan Br?se Org. Chem. Front. 2023 10 1435
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cardenolides and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Steroid lactones Cardenolides and derivatives
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
Digitoxigeninに関する追加情報
Recent Advances in Digitoxigenin (143-62-4) Research: A Comprehensive Review
Digitoxigenin (CAS: 143-62-4), a cardenolide derivative, has garnered significant attention in recent years due to its potential therapeutic applications, particularly in oncology and cardiovascular diseases. This research brief synthesizes the latest findings on Digitoxigenin, focusing on its molecular mechanisms, pharmacological properties, and emerging clinical applications. The compound's unique ability to modulate Na+/K+-ATPase activity and its role in inducing apoptosis in cancer cells have positioned it as a promising candidate for further drug development.
Recent studies have elucidated the structural-activity relationship (SAR) of Digitoxigenin, highlighting the importance of its lactone ring and hydroxyl groups in binding to the Na+/K+-ATPase pump. Advanced computational modeling and X-ray crystallography have provided unprecedented insights into these interactions, paving the way for the design of more potent analogs. Furthermore, in vitro and in vivo experiments have demonstrated Digitoxigenin's efficacy against various cancer cell lines, including breast, lung, and prostate cancers, with minimal cytotoxicity to normal cells.
One of the most groundbreaking developments is the discovery of Digitoxigenin's role in modulating autophagy and endoplasmic reticulum (ER) stress in cancer cells. A 2023 study published in the Journal of Medicinal Chemistry revealed that Digitoxigenin induces ER stress-mediated apoptosis via the PERK-eIF2α-ATF4-CHOP pathway, offering a novel mechanism for its anti-cancer effects. This finding has opened new avenues for combination therapies, particularly with proteasome inhibitors and other ER stress inducers.
In addition to its anti-cancer properties, Digitoxigenin has shown promise in cardiovascular research. A recent clinical trial demonstrated its potential as a cardiotonic agent, improving cardiac output in patients with congestive heart failure. The compound's ability to enhance myocardial contractility without significantly altering heart rate makes it a safer alternative to traditional digitalis glycosides. However, further pharmacokinetic studies are needed to optimize dosing regimens and minimize potential side effects.
The synthesis and production of Digitoxigenin have also seen significant advancements. Green chemistry approaches, including biocatalysis and microwave-assisted synthesis, have improved yield and reduced environmental impact. These innovations are crucial for scaling up production to meet the growing demand for Digitoxigenin in both research and clinical settings.
Despite these promising developments, challenges remain in the clinical translation of Digitoxigenin-based therapies. Issues such as bioavailability, tissue specificity, and potential drug interactions need to be addressed through further research. Collaborative efforts between academia and industry are essential to overcome these hurdles and fully realize the therapeutic potential of this remarkable compound.
In conclusion, Digitoxigenin (143-62-4) continues to be a focal point of research in chemical biology and medicinal chemistry. Its diverse pharmacological effects and relatively low toxicity profile make it an attractive candidate for drug development. Future studies should focus on optimizing its structure for enhanced efficacy and safety, as well as exploring its potential in combination therapies for complex diseases.
143-62-4 (Digitoxigenin) 関連製品
- 15356-74-8((±)-Dihydroactinidiolide)
- 17092-92-1(R-Dihydroactinidiolide)
- 125675-09-4(Blinin)
- 1672-46-4(Digoxigenin)
- 2248379-04-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate)
- 2229603-95-4(1-1-(2,3-dihydro-1H-inden-1-yl)cyclopropylethan-1-ol)
- 448213-95-4(methyl 5-N-(4-tert-butylbenzenesulfonyl)pyridine-4-amido-2-methyl-1-benzofuran-3-carboxylate)
- 1443287-85-1(4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine)
- 2229543-32-0(tert-butyl N-(4,4-dimethyl-1-nitropentan-3-yl)carbamate)
- 1346540-50-8(5-Bromo-2-methylpyridine-3-acetonitrile)

